molecular formula C10H16Cl2N4Pd B13102538 Palladium,dichlorobis(1-ethyl-1H-imidazole)-

Palladium,dichlorobis(1-ethyl-1H-imidazole)-

Cat. No.: B13102538
M. Wt: 369.6 g/mol
InChI Key: KTJOQDJLWOISCW-UHFFFAOYSA-L
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Description

Palladium, dichlorobis(1-ethyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated with two chloride ions and two 1-ethyl-1H-imidazole ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palladium, dichlorobis(1-ethyl-1H-imidazole)- typically involves the reaction of palladium chloride with 1-ethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Palladium, dichlorobis(1-ethyl-1H-imidazole)- can undergo various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to the formation of palladium metal.

    Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

    Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating.

Major Products:

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Palladium metal or lower oxidation state complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Palladium, dichlorobis(1-ethyl-1H-imidazole)- has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Palladium, dichlorobis(1-ethyl-1H-imidazole)- in catalysis involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The 1-ethyl-1H-imidazole ligands help stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.

Comparison with Similar Compounds

  • Palladium, dichlorobis(1-methyl-1H-imidazole)-
  • Palladium, dichlorobis(1-phenyl-1H-imidazole)-

Comparison: Palladium, dichlorobis(1-ethyl-1H-imidazole)- is unique due to the presence of the 1-ethyl-1H-imidazole ligands, which can impart different steric and electronic properties compared to other imidazole derivatives

Properties

Molecular Formula

C10H16Cl2N4Pd

Molecular Weight

369.6 g/mol

IUPAC Name

dichloropalladium;1-ethylimidazole

InChI

InChI=1S/2C5H8N2.2ClH.Pd/c2*1-2-7-4-3-6-5-7;;;/h2*3-5H,2H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

KTJOQDJLWOISCW-UHFFFAOYSA-L

Canonical SMILES

CCN1C=CN=C1.CCN1C=CN=C1.Cl[Pd]Cl

Origin of Product

United States

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